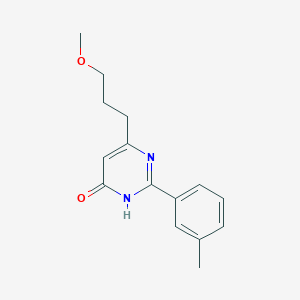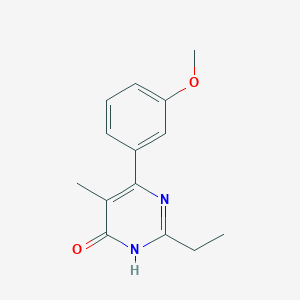![molecular formula C17H22N4O2 B7356296 2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one](/img/structure/B7356296.png)
2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one, also known as MPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to bind to certain receptors in the brain and peripheral tissues, which leads to the activation or inhibition of various signaling pathways. The net effect of these actions is the modulation of neurotransmitter release, gene expression, and cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been shown to reduce pain and inflammation, modulate mood and behavior, and inhibit the growth of certain cancer cell lines. However, the exact biochemical and physiological effects of this compound in humans are not well understood and require further research.
実験室実験の利点と制限
2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one has several advantages for lab experiments, including its high potency, selectivity, and stability. However, there are also some limitations to its use, including its high cost, limited availability, and potential toxicity at high doses. Researchers should carefully consider these factors when designing experiments involving this compound.
将来の方向性
There are several future directions for research on 2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one, including its potential applications in the treatment of chronic pain, psychiatric disorders, and cancer. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects in humans. Additionally, new synthesis methods and analogs of this compound could be developed to optimize its pharmacological properties and reduce its toxicity. Overall, this compound represents a promising candidate for the development of new drugs and therapies in various fields.
合成法
2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one can be synthesized through a multistep process that involves the reaction of 2-methylpropanoyl chloride with piperidine, followed by the reaction of the resulting intermediate with 2-aminobenzophenone. The final product is obtained through purification and crystallization. The synthesis method has been optimized to ensure high yields and purity of the compound.
科学的研究の応用
2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which has potential implications for the treatment of psychiatric disorders. In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines, making it a potential anticancer agent.
特性
IUPAC Name |
2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11(2)16(23)21-9-7-12(8-10-21)18-17-19-14-6-4-3-5-13(14)15(22)20-17/h3-6,11-12H,7-10H2,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCKZHMEWHWVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(4-Methoxyphenyl)acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356215.png)
![2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]acetamide](/img/structure/B7356231.png)

![1-Methyl-1-(1-methyl-2-oxopyrrolidin-3-yl)-3-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)urea](/img/structure/B7356242.png)
![methyl 3-(1H-indol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate](/img/structure/B7356255.png)

![2-[1-[1-[2-(trifluoromethyl)phenyl]ethylamino]ethyl]-3H-quinazolin-4-one](/img/structure/B7356272.png)
![4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7356275.png)
![6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one](/img/structure/B7356279.png)
![3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol](/img/structure/B7356282.png)


![3-bromo-N-[4-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]pyridine-2-carboxamide](/img/structure/B7356307.png)
![2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356311.png)